![molecular formula C6H7ClN4 B3030703 Imidazo[1,2-A]pyrimidin-6-amine CAS No. 944900-19-0](/img/structure/B3030703.png)

Imidazo[1,2-A]pyrimidin-6-amine

Descripción general

Descripción

Imidazo[1,2-A]pyrimidin-6-amine is a useful research compound. Its molecular formula is C6H7ClN4 and its molecular weight is 170.60. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Pathways and Biological Activities

Research on imidazo[1,2-a]pyrimidines covers their synthesis and diverse biological activities. Between 2000 and 2021, studies have explored various synthetic methods for creating this heterocyclic moiety and its derivatives. These compounds have been investigated for their applications in biological activities and other fields like corrosion inhibition. This wide-ranging review highlights the importance of imidazo[1,2-a]pyrimidines in scientific research, underscoring their potential in developing new chemical entities with significant applications (Kobak & Akkurt, 2022).

Medicinal Chemistry Applications

In medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold, a close relative of imidazo[1,2-a]pyrimidin-6-amine, has shown considerable promise. Highlighted by the success of the kinase inhibitor ponatinib, this scaffold has spurred interest in developing new derivatives for potential therapeutic applications. Extensive reviews on this framework have provided insights into its structure-activity relationships (SAR), guiding medicinal chemists in the quest for novel compounds with enhanced pharmacokinetics and efficacy (Garrido et al., 2021).

Inhibitory Activities and Pharmacophore Design

Imidazole and pyrimidine scaffolds have been central to designing inhibitors for various kinases, such as p38 mitogen-activated protein (MAP) kinase. These compounds, characterized by their selective inhibitory action, have been extensively reviewed for their synthesis, design, and activity studies. The detailed examination of crystal structures of p38 in complex with these inhibitors offers valuable insights for developing highly selective and potent kinase inhibitors, showcasing the versatility of imidazo[1,2-a]pyrimidines and related scaffolds in drug design (Scior et al., 2011).

Optical Sensors and Biological Significance

Pyrimidine derivatives, including those based on imidazo[1,2-a]pyrimidines, have been identified as excellent candidates for optical sensors, owing to their ability to form coordination and hydrogen bonds. This makes them suitable for sensing applications alongside their known biological and medicinal uses. The review of literature from 2005 to 2020 on pyrimidine-based optical sensors showcases the potential of these compounds in developing novel sensing materials, highlighting the broad applicability of imidazo[1,2-a]pyrimidines in both scientific research and practical applications (Jindal & Kaur, 2021).

Novel Immune Response Modifiers

Imiquimod, a notable derivative of imidazoquinolinamine (a class closely related to imidazo[1,2-a]pyrimidines), serves as an innovative topical agent for treating various skin disorders. Its mechanism, primarily based on the localized induction of cytokines, demonstrates the potential of imidazo[1,2-a]pyrimidine derivatives in immune modulation. This example underscores the versatility of these compounds in developing treatments for a range of diseases beyond their conventional applications (Syed, 2001).

Mecanismo De Acción

Target of Action

Imidazo[1,2-A]pyrimidin-6-amine has been recognized as a significant scaffold in medicinal chemistry, exhibiting activity against various targets. It has shown potential as a covalent anticancer agent, targeting the KRAS G12C mutation . Additionally, it has demonstrated significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

The compound interacts with its targets in different ways, depending on the specific derivative and target. For instance, in the context of cancer, it acts as a covalent inhibitor, binding to the target and disrupting its function . In the case of tuberculosis, it exhibits significant activity against the disease, although the exact mode of action is still under investigation .

Biochemical Pathways

This compound affects various biochemical pathways. In cancer cells, it has been associated with the inhibition of the PI3K/Akt/mTOR signaling pathway . In yeast, different derivatives of the compound have been found to target different organelles, affecting mitochondrial functions or causing nuclear DNA damage .

Pharmacokinetics

One derivative with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed good microsomal stability, which is a positive indicator of bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action vary depending on the specific derivative and target. For instance, in cancer cells, it can induce cell cycle arrest, activate caspase-3, and inhibit key signaling pathways . In yeast, it can cause mitochondrial fragmentation or nuclear DNA damage .

Action Environment

The compound’s wide range of applications in medicinal chemistry suggests that it may be robust to various environmental conditions .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Imidazo[1,2-A]pyrimidin-6-amine has been recognized for its potential in the development of covalent inhibitors . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of this compound derivatives . This includes various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Cellular Effects

This compound exhibits significant activity against various diseases. For instance, it shows potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . It also exhibits strong inhibitory activity against bovines and equines piroplasms in vitro growth .

Molecular Mechanism

The molecular mechanism of this compound involves various radical reactions for the direct functionalization of this compound through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Temporal Effects in Laboratory Settings

This compound has shown long-lasting inhibitory effects on bovine Babesia parasites in vitro growth up to 4 days after treatment . It also exhibits good microsomal stability .

Propiedades

IUPAC Name |

imidazo[1,2-a]pyrimidin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZJBQBKRGDTPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=NC2=N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

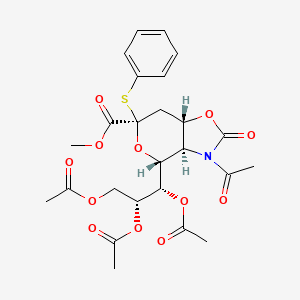

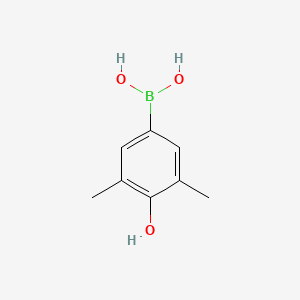

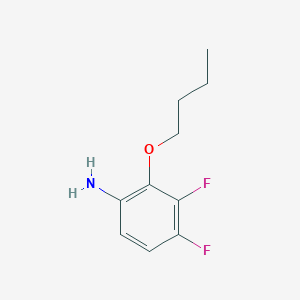

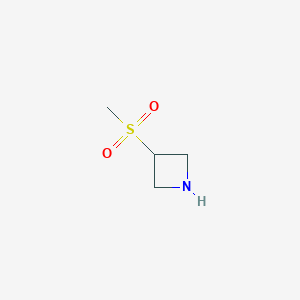

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid](/img/structure/B3030620.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine](/img/structure/B3030623.png)